

AGN 196996: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a ligand-activated transcription factor pivotal in cell growth, differentiation, and embryonic development. This document provides a comprehensive technical overview of **AGN 196996**, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. Special emphasis is placed on its mechanism of action as a RARα antagonist, supported by a compilation of quantitative data and detailed experimental methodologies for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological context and experimental application.

Chemical Structure and Physicochemical Properties

AGN 196996 is a synthetic retinoid analog designed to selectively interact with the RARα subtype. Its chemical identity and core properties are summarized below.



Property	Value	
IUPAC Name	4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid	
CAS Number	958295-17-5	
Molecular Formula	C24H20BrNO5	
Molecular Weight	482.32 g/mol	
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	
Storage	Desiccate at -20°C	

Pharmacological Properties and Mechanism of Action

AGN 196996 functions as a competitive antagonist at the ligand-binding pocket of RARα. This selective inhibition prevents the receptor from undergoing the conformational changes necessary for the dissociation of corepressors and recruitment of coactivators, thereby blocking the transcription of target genes.

Binding Affinity and Selectivity

The selectivity of **AGN 196996** for RARα over other RAR subtypes is a key feature of its pharmacological profile. The inhibition constants (Ki) highlight this specificity.

Receptor Subtype	Inhibition Constant (Ki)	
RARα	2 nM	
RARβ	1087 nM	
RARy	8523 nM	

Functional Activity



In cellular assays, **AGN 196996** has been demonstrated to be a potent inhibitor of cancer cell growth, particularly in prostate carcinoma cells.

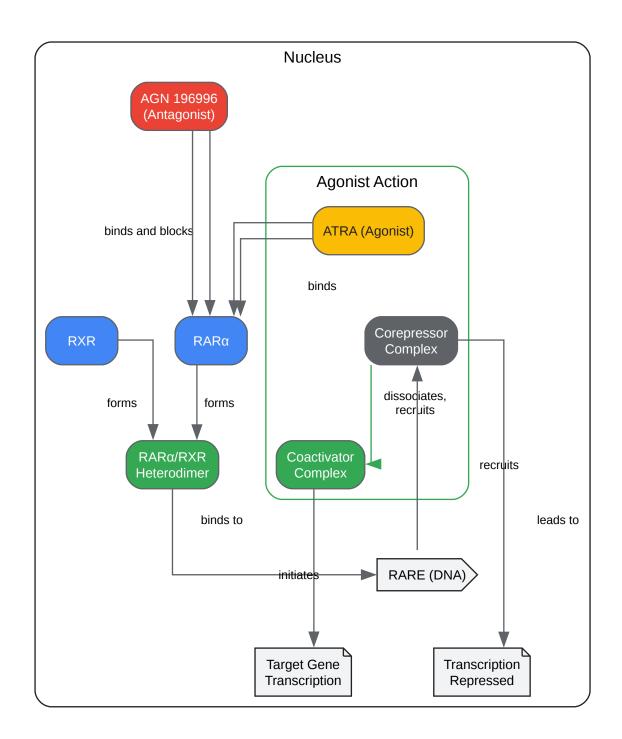
Cell Line	Assay Type	IC50 Value
LNCaP	Cell Growth Inhibition	1.8 ± 0.3 μM

Mechanism of Action: RARα Antagonism

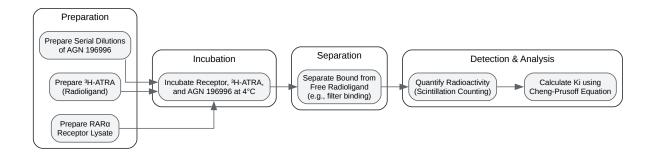
The canonical signaling pathway of Retinoic Acid Receptor alpha (RARα) involves its heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, which leads to the repression of gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor complex undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This results in the initiation of target gene transcription.

AGN 196996, as a selective RAR α antagonist, competitively binds to the ligand-binding pocket of RAR α . This binding prevents the conformational change required for the release of corepressors and the recruitment of coactivators, even in the presence of an agonist. Consequently, the RAR α /RXR heterodimer remains in its repressive state, and the transcription of target genes is inhibited.

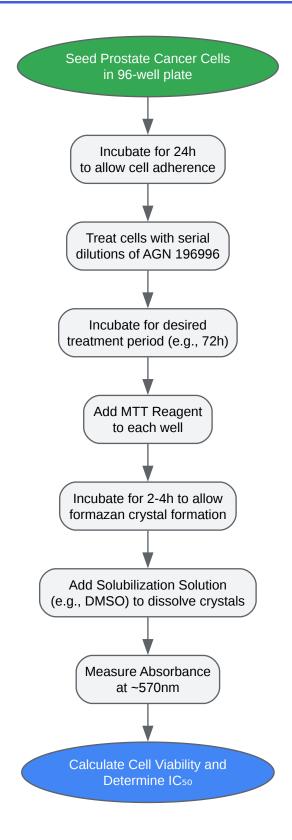












Click to download full resolution via product page

 To cite this document: BenchChem. [AGN 196996: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b3182615#agn-196996-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com